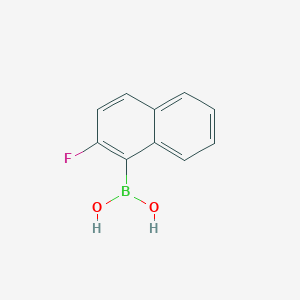
2-Fluoronaphthalene-1-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoronaphthalene-1-boronic acid is a chemical compound with the molecular formula C10H8BFO2 . It has a molecular weight of 189.98 .
Molecular Structure Analysis
The molecular structure of 2-Fluoronaphthalene-1-boronic acid is represented by the linear formula C10H8BFO2 . This indicates that the molecule consists of 10 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 2 oxygen atoms .Chemical Reactions Analysis
Boronic acids, such as 2-Fluoronaphthalene-1-boronic acid, are known for their ability to form five-membered boronate esters with diols . This property has led to their widespread use in the synthesis of small chemical receptors . Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them .Physical And Chemical Properties Analysis
2-Fluoronaphthalene-1-boronic acid is a solid compound that should be stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Boronic Acid-Diol Complexation
2-Fluoronaphthalene-1-boronic acid, like other boronic acids, is notable for its ability to bind with biologically relevant diols, such as saccharides and peptidoglycans. This feature is crucial in biomaterials for creating hydrogels with dynamic covalent or responsive behavior (Brooks, Deng, & Sumerlin, 2018).
Fluoride Ion Recognition
Boronic acids are instrumental in designing receptors for selectively detecting fluoride ions, which are significant in various contexts, including water purification and medical applications. 2-Fluoronaphthalene-1-boronic acid could potentially contribute to these applications due to the unique properties imparted by the fluorine atom (Hudnall, Chiu, & Gabbaï, 2009).
Molecular Nanoprobes
This compound is useful in the synthesis of molecular nanoprobes. For instance, it is a precursor in the synthesis of 3-fluoroterrylene, which is used for single electron optical sensing (Markoulides, Venturini, Neumeyer, & Gourdon, 2015).
Sensing Applications
The interaction of boronic acids with diols and strong Lewis bases leads to their utility in various sensing applications. These include homogeneous assays or heterogeneous detection in biological labelling, protein manipulation, separation, and development of therapeutics (Lacina, Skládal, & James, 2014).
Colorimetric Fluoride Ion Sensing
Boronic acid derivatives exhibit selective sensing abilities, especially towards fluoride ions. This is significant in the development of chemosensors and could be an area where 2-fluoronaphthalene-1-boronic acid plays a role (Yamaguchi, Akiyama, & Tamao, 2001).
Reaction Kinetics in Alkaline Solutions
Studies show that boronic acids, including 2-fluoronaphthalene-1-boronic acid, react with diol moieties even in alkaline solutions, offering insights into the effective design of boronic acid sensors for carbohydrates (Iwatsuki, Nakajima, Inamo, Takagi, & Ishihara, 2007).
Fluorescent Chemosensors
2-Fluoronaphthalene-1-boronic acid contributes to the development of fluorescent chemosensors, which are important for probing carbohydrates and bioactive substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-fluoronaphthalen-1-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCSKXXPNOBHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoronaphthalene-1-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-indol-3-yl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2776394.png)
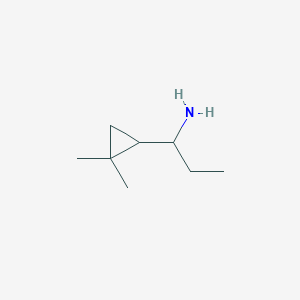
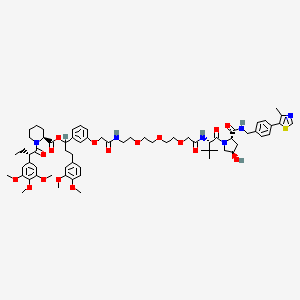
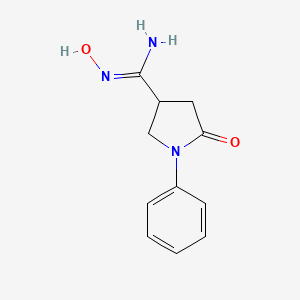
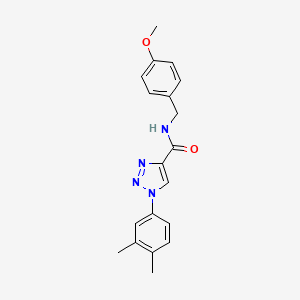
![Ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2776405.png)
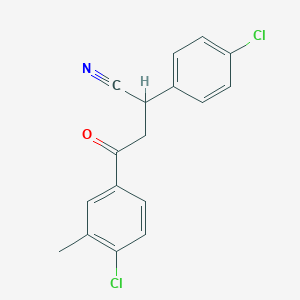
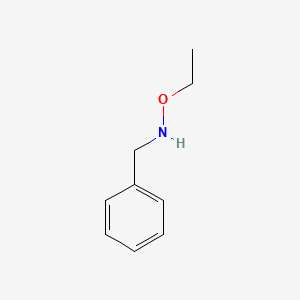
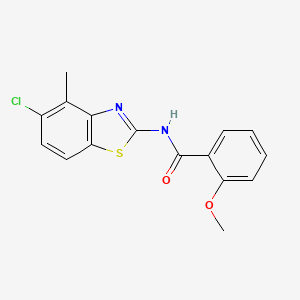
![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2776411.png)
![[6-(Dimethylamino)pyridazin-3-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2776412.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2776416.png)
![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)